Ecabet - 33159-27-2

Ecabet

Catalog Number: EVT-298773
CAS Number: 33159-27-2
Molecular Formula: C20H28O5S
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ecabet sodium, also known as 12-sulfodehydroabietic acid disodium salt, is a synthetic derivative of dehydroabietic acid obtained from pine resin []. Ecabet is primarily recognized for its gastroprotective properties and is often categorized as a cytoprotective agent [, , ]. Its role in scientific research stems from its unique mechanism of action and its demonstrated ability to interact with various biological systems.

Classification
  • Type: Small Molecule
  • DrugBank ID: DB05265
  • Chemical Formula: C20_{20}H28_{28}O5_5S
  • Molecular Weight: Average 380.498 g/mol
Synthesis Analysis

Ecabet sodium is synthesized from abietic acid, a natural resin acid derived from pine trees. The synthesis involves several steps that transform abietic acid into the active compound. The process typically includes:

  1. Formation of Benzohydroxamic Acid: This is achieved by reacting abietic acid with hydroxylamine.
  2. Urease Inhibition: The synthesized compound acts as an inhibitor of urease, an enzyme produced by certain bacteria, including Helicobacter pylori.
  3. Final Product Formation: The compound undergoes further chemical modifications to yield ecabet sodium.

The synthesis has been optimized for yield and purity, ensuring that the final product meets pharmaceutical standards for efficacy and safety .

Molecular Structure Analysis

The molecular structure of ecabet is characterized by its complex arrangement of carbon rings and functional groups. Key features include:

  • Diterpene Backbone: Derived from abietic acid, providing structural integrity.
  • Functional Groups: Contains hydroxyl (-OH) and sulfonyl (-SO3_3H) groups, which are critical for its biological activity.
  • Chirality: The molecule exhibits chiral centers, influencing its interaction with biological targets.

The structural formula can be represented as follows:

C20H28O5S\text{C}_{20}\text{H}_{28}\text{O}_{5}\text{S}

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) have confirmed the molecular structure, supporting its classification as a small molecule with specific therapeutic properties .

Chemical Reactions Analysis

Ecabet participates in several chemical reactions that are crucial for its therapeutic effects:

  1. Urease Inhibition: By inhibiting urease activity, ecabet reduces the survival of Helicobacter pylori in the gastric environment, which is significant for ulcer treatment.
  2. Interaction with Mucins: Ecabet enhances mucin production by acting on goblet cells, improving the protective barrier of the gastric mucosa.
  3. Pepsin Activity Modulation: It also inhibits pepsin activity, which plays a role in gastric acid secretion and mucosal damage.

These reactions are vital for its application as an antiulcer agent .

Mechanism of Action

Ecabet exerts its therapeutic effects through multiple mechanisms:

  • Mucin Production Enhancement: It stimulates conjunctival goblet cells to increase mucin secretion, providing lubrication and moisture retention on the ocular surface.
  • Inhibition of Urease and NADPH Oxidase: By inhibiting these enzymes, ecabet prevents bacterial adhesion to the gastric mucosa and reduces inflammation associated with Helicobacter pylori infections.
  • Protection of Gastric Mucosa: The compound enhances the mucosal barrier against acidic damage by promoting protective factors like prostaglandins.

These actions collectively contribute to its efficacy in treating gastric ulcers and dry eye syndrome .

Physical and Chemical Properties Analysis

Ecabet exhibits several notable physical and chemical properties:

  • Solubility: Soluble in water due to its ionic nature (sodium salt form).
  • Stability: Stable under standard storage conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data are not widely reported but should be evaluated during formulation development.

These properties influence its formulation as a pharmaceutical agent for oral or topical administration .

Applications

Ecabet has diverse applications in both ophthalmology and gastroenterology:

  1. Ophthalmology: Used as an eye drop formulation to treat dry eye syndrome by enhancing mucin production.
  2. Gastroenterology: Utilized as an oral medication for treating gastric ulcers and gastritis by protecting the gastric mucosa and inhibiting harmful bacteria.
  3. Research Applications: Investigated in clinical trials for its potential effects on various gastrointestinal disorders beyond ulcers.

The ongoing research continues to explore additional therapeutic uses, including potential applications in inflammatory bowel disease and other gastrointestinal conditions .

Introduction to Ecabet

Historical Development and Pharmacological Classification

Ecabet's development originated from systematic investigation of resin-derived diterpenoid compounds, culminating in its first regulatory approval in Japan in October 1993 for gastric ulcer treatment [9]. This approval marked a significant advancement in gastroprotective therapies, positioning ecabet as a locally acting antiulcer agent distinct from systemic antisecretory drugs. By November 1995, Japanese regulatory authorities expanded its indications to include both acute and chronic gastritis, establishing ecabet as a versatile therapeutic option in gastrointestinal medicine [9]. The compound was subsequently marketed as an oral agent in Japan under various brand names, including Ecabet Sodium Granules, primarily targeting Helicobacter pylori-associated pathologies and peptic ulcer disease [1] [9].

Pharmacologically, ecabet is classified as a gastroprotective agent with dual mechanisms combining anti-secretory actions and mucosal enhancement properties. Its therapeutic effects stem from multifaceted interactions with gastrointestinal components:

  • Pepsin inhibition: Ecabet binds to and inactivates pepsinogen, preventing its conversion to proteolytically active pepsin, thereby reducing mucosal protein degradation [10]
  • Mucosal protection: The compound enhances gastric mucus viscosity and stability, forming a protective barrier against acid and enzymatic damage [1]
  • Anti-Helicobacter pylori activity: Ecabet demonstrates bactericidal effects against H. pylori in acidic environments through potent inhibition of microbial urease [10]

The pharmacological interest in ecabet expanded significantly following observations of its ocular activity. Research demonstrated that ecabet increases both the quantity and quality of mucin production by conjunctival goblet cells and corneal epithelia [1] [7]. This discovery prompted development of ophthalmic formulations, leading to several clinical trials investigating its potential for dry eye syndrome. Phase 2 clinical trials were conducted in both Japan and the United States, establishing proof-of-concept for its ocular surface benefits [1] [9]. This transition from gastrointestinal to ophthalmic applications exemplifies the drug repositioning paradigm, leveraging known safety profiles for new therapeutic indications.

Table 1: Key Milestones in Ecabet Development Timeline

YearDevelopment MilestoneRegion
1993Initial approval for gastric ulcersJapan
1995Approval expanded to acute and chronic gastritisJapan
Pre-2000Marketed as oral formulation (Ecabet Sodium Granules)Japan
2000-2010Initiation of ophthalmic formulation developmentJapan/US
2020Phase 2 clinical trials for dry eye syndrome completedJapan/US

Chemical Structure and Physicochemical Properties

Ecabet (chemical name: sulfodehydroabietic acid) is classified as a diterpenoid derivative with the molecular formula C₂₀H₂₈O₅S and a molecular weight of 380.498 g/mol for the free acid form [1]. The pharmacologically active form is typically administered as ecabet sodium (C₂₀H₂₇NaO₅S), which has a molecular weight of 402.48 g/mol [7]. The pentahydrate form (C₂₀H₂₇NaO₅S·5H₂O) has a molecular weight of 492.56 g/mol and represents the most stable crystalline configuration for pharmaceutical use [10]. The compound's structural foundation is the abietane skeleton, characteristic of resin acid derivatives, with specific modifications that confer both surface activity and biological functionality.

The core structure features a phenanthrene ring system with a carboxylic acid group at position C-8 and a sulfonate group at position C-3, creating a zwitterionic character that enhances mucosal adhesion [1] [7]. The isopropyl substituent at position C-2 contributes to the compound's lipophilicity, while the stereochemistry includes chiral centers with specific configurations: (4bS,8R,8aR) that are essential for biological activity [7] [10]. X-ray crystallographic analysis confirms that the sodium salt pentahydrate exists as a white to almost white crystalline powder with a characteristic specific rotation of +58.0 to +62.0° (C=0.5, water) [10].

Ecabet sodium demonstrates distinctive physicochemical behaviors with direct implications for formulation development and biological activity:

  • Solubility profile: The compound exhibits pH-dependent solubility, being freely soluble in aqueous alkaline solutions (forming clear solutions at pH >7) but only sparingly soluble in neutral or acidic conditions (0.00426 mg/mL in water) [1] [7]. It demonstrates moderate solubility in polar organic solvents including methanol and ethanol [10]
  • Stability characteristics: The pentahydrate form shows optimal stability when stored at temperatures below 15°C in low-humidity environments. Dehydration or thermal stress can induce crystallization form changes, potentially affecting dissolution rates [10]
  • Surface activity: The amphiphilic structure enables surfactant-like properties, allowing the formation of molecular films at liquid-mucosa interfaces that contribute to its barrier-enhancing effects [1]

The industrial synthesis of ecabet sodium involves sulfonation of dehydroabietic acid under controlled conditions. According to the patented process, dehydroabietic acid undergoes sulfonation using a mixture of sulfuric acid and sulfur trioxide (oleum) at temperatures maintained between -5°C and 10°C to prevent oversulfonation and byproduct formation [4]. The reaction mixture is subsequently neutralized with sodium carbonate, followed by purification through crystallization from mixed solvent systems (typically isopropanol/water or acetone/water) to yield pharmaceutical-grade ecabet sodium pentahydrate with >98.0% purity [4] [10]. This synthesis route produces material meeting stringent pharmacopeial specifications, including HPLC purity >98.0 area% and water content between 17.0-19.0% [10].

Table 2: Key Physicochemical Properties of Ecabet Sodium Pentahydrate

PropertySpecificationAnalytical Method
Molecular weight492.56 g/molMass spectrometry
AppearanceWhite to almost white crystalline powderVisual inspection
Purity>98.0%HPLC/Neutralization titration
Specific rotation+58.0 to +62.0° (C=0.5, water)Polarimetry
Water content17.0-19.0%Karl Fischer titration
Storage conditionsRoom temperature (<15°C recommended)Stability studies

Regulatory Status and Global Approval Landscape

Ecabet's regulatory approvals demonstrate significant geographical variation, with established therapeutic use in Japan but limited authorization elsewhere. The compound received its initial Japanese approval in 1993 for gastric ulcer treatment, followed by expanded indications for acute and chronic gastritis in 1995 [9]. These approvals were based on comprehensive preclinical and clinical data demonstrating efficacy in promoting ulcer healing and symptom relief in gastritis patients. Notably, ecabet remains unapproved in major Western markets, including both the United States (lacking FDA approval) and the European Union (no EMA authorization) [1]. This regionalized approval pattern reflects both historical development pathways and strategic prioritization by pharmaceutical sponsors.

The compound's transition into ophthalmic applications has prompted new regulatory engagements. Phase 2 clinical trials investigating ecabet ophthalmic solution for dry eye syndrome were completed in both Japan and the United States, with results demonstrating statistically significant improvements in both subjective symptoms and objective clinical signs compared to vehicle controls [1] [9]. These investigations progressed to Phase 3 trials in Japan for dry eye syndrome, representing the most advanced clinical development for this indication [9]. Additionally, ecabet sodium has been investigated in Phase 3 trials for ulcerative colitis in Japan, indicating ongoing exploration of new therapeutic applications within its primary market [9].

Patent protections and intellectual property considerations significantly influence ecabet's global availability. The original compound patents have expired, enabling the development of generic formulations in Japan. However, formulation patents covering specific compositions, particularly the ophthalmic solution, remain active in multiple jurisdictions [4]. Manufacturing process patents, such as the method for preparing high-purity ecabet sodium through controlled sulfonation and crystallization, continue to provide protection in key markets including China [4]. These intellectual property assets create a complex landscape for global development, particularly for novel formulations and indications.

The regulatory future for ecabet faces both opportunities and challenges:

  • Biosimilar pathway limitations: Unlike complex biologics, ecabet as a small molecule does not qualify for biosimilar regulatory pathways. Any new formulations would require full generic or new drug application processes depending on the claims [3] [6]
  • Regional regulatory harmonization: Significant differences exist in regulatory requirements between Japan's Pharmaceuticals and Medical Devices Agency (PMDA), the US FDA, and the European EMA. These differences create barriers to global approval convergence [3]
  • Clinical evidence expectations: Expansion into Western markets would likely require additional clinical trials meeting contemporary regulatory standards, particularly for new indications like dry eye syndrome where therapeutic expectations have evolved significantly [1] [6]

Table 3: Current Regulatory Status of Ecabet by Region

RegionApproval StatusApproved IndicationsDevelopment Pipeline
JapanApproved (1993)Gastric ulcers, Acute gastritis, Chronic gastritisPhase 3: Dry eye syndrome, Ulcerative colitis
United StatesNot approvedNonePhase 2 completed: Dry eye syndrome
European UnionNot approvedNoneNo active development reported
Other marketsLimited approval (historical)Gastrointestinal disordersVariable by country

The evolving global regulatory landscape for drugs like ecabet reflects broader trends in pharmaceutical oversight. Regulatory authorities increasingly emphasize analytical characterization and mechanism-based pharmacology data for approval decisions, potentially benefiting ecabet with its well-defined molecular target engagement (urease and NADPH oxidase inhibition) [1] [3]. However, the absence of harmonized international requirements necessitates region-specific development strategies, particularly for reformulated versions. The future regulatory trajectory for ecabet ophthalmic solution will likely depend on establishing clear differentiation from existing dry eye therapies through its novel mucin-enhancing mechanism [1] [9], while navigating the complex intellectual property landscape surrounding formulation technologies [4].

Properties

CAS Number

33159-27-2

Product Name

Ecabet

IUPAC Name

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-6-sulfo-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

Molecular Formula

C20H28O5S

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C20H28O5S/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25)/t17-,19-,20-/m1/s1

InChI Key

IWCWQNVIUXZOMJ-MISYRCLQSA-N

SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)O

Solubility

4.26e-03 g/L

Synonyms

Ecabet;12-Sulfodehydroabietic acid;1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-6-sulfo-, (1R,4aS,10aR)-;1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-6-su

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)O

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.